molecular formula C7H11N3 B1293133 5-cyclopropyl-1-methyl-1H-pyrazol-3-amine CAS No. 1170238-67-1

5-cyclopropyl-1-methyl-1H-pyrazol-3-amine

Cat. No.: B1293133
CAS No.: 1170238-67-1
M. Wt: 137.18 g/mol
InChI Key: FMIAELJMRNMQHT-UHFFFAOYSA-N
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Description

5-cyclopropyl-1-methyl-1H-pyrazol-3-amine is a useful research compound. Its molecular formula is C7H11N3 and its molecular weight is 137.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activities

A study synthesized derivatives of pyrazol-5-amine, including those with structures similar to 5-cyclopropyl-1-methyl-1H-pyrazol-3-amine, to explore their antibacterial and antifungal properties. These compounds showed potent antimicrobial activities against a range of Gram-positive and Gram-negative bacteria, as well as against various mycotoxic strains, suggesting their potential as therapeutic agents in treating infectious diseases (Raju et al., 2010).

Applications in Dye Manufacturing

Research into the synthesis and absorption spectra of novel heterocyclic disazo dyes derived from pyrazolone derivatives, closely related to this compound, indicates their utility in dye manufacturing. These studies help understand the solvatochromic behavior of dyes in various solvents, essential for developing new dye materials with specific properties (Karcı & Karcı, 2008).

Catalysis in Chemical Synthesis

Pyrazole derivatives, including those structurally similar to this compound, have been used in palladium-catalyzed direct arylations. This research highlights their role in facilitating the synthesis of various organic compounds, showcasing the versatility of these derivatives in chemical synthesis (Sidhom et al., 2018).

Impact on Reductive Cyclization Processes

Studies on pyrazole derivatives have revealed insights into how intramolecular hydrogen bonding affects their reactivity, particularly in the context of reductive cyclization processes. This research is crucial for understanding the chemical behavior of compounds like this compound and improving synthetic methodologies (Szlachcic et al., 2020).

Synthesis of Biological Active Compounds

Research into pyrazole derivatives, closely related to this compound, has led to the synthesis of compounds with potential biological activities. These include antibacterial, antifungal, and anti-inflammatory properties, highlighting the role of these derivatives in the development of new pharmaceuticals (Titi et al., 2020).

Safety and Hazards

The safety information available indicates that 5-cyclopropyl-1-methyl-1H-pyrazol-3-amine may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

Properties

IUPAC Name

5-cyclopropyl-1-methylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-10-6(5-2-3-5)4-7(8)9-10/h4-5H,2-3H2,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMIAELJMRNMQHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)N)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00649473
Record name 5-Cyclopropyl-1-methyl-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1170238-67-1
Record name 5-Cyclopropyl-1-methyl-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Cyclopropyl-1-methyl-pyrazol-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.